![molecular formula C16H12Cl2N2OS B2852725 N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide CAS No. 1208683-47-9](/img/structure/B2852725.png)
N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide, also known as DCSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCSA is a type of sulfonamide that has been synthesized through a unique method, which involves the reaction of 2,6-dichlorothiophenol with N-(cyanomethyl)-N-phenylacetamide.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes, such as dihydropteroate synthase and squalene epoxidase, respectively. These enzymes are essential for the survival and growth of microorganisms, and their inhibition by N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide leads to the disruption of their normal metabolic processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide has been shown to exhibit a range of biochemical and physiological effects, including antibacterial, antifungal, anti-inflammatory, and analgesic activities. In vitro studies have demonstrated that N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide is effective against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. In vivo studies have shown that N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations associated with its use, such as its limited solubility in water and organic solvents, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide. One potential area of focus is the optimization of its antibacterial and antifungal activities, with the aim of developing more potent and selective antimicrobial agents. Another area of interest is the exploration of its anti-inflammatory and analgesic properties, with the aim of developing new therapies for the treatment of various inflammatory diseases. Additionally, N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide could be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers or fluorescent dyes. Overall, the potential applications of N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide are vast, and further research is needed to fully explore its potential in various fields.
Conclusion:
N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide, or N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide has been synthesized through a unique method and exhibits potent antibacterial, antifungal, anti-inflammatory, and analgesic properties. While there are some limitations associated with its use, further research is needed to fully explore its potential in various fields, including medicinal chemistry, pharmacology, and materials science.
Métodos De Síntesis
N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide is synthesized through a reaction between 2,6-dichlorothiophenol and N-(cyanomethyl)-N-phenylacetamide. The reaction is carried out in the presence of a base, typically potassium carbonate, and a solvent, such as dimethylformamide or dimethylacetamide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2,6-dichlorothiophenol attacks the carbonyl group of N-(cyanomethyl)-N-phenylacetamide, resulting in the formation of N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide has been found to exhibit potent antibacterial and antifungal activities against a wide range of pathogenic microorganisms. In pharmacology, N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. In materials science, N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(2,6-dichlorophenyl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-13-7-4-8-14(18)16(13)22-11-15(21)20(10-9-19)12-5-2-1-3-6-12/h1-8H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZBSKWKVHXRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





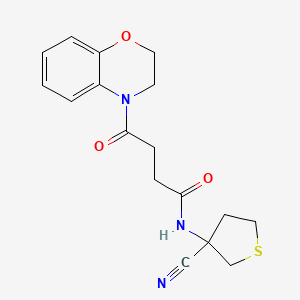
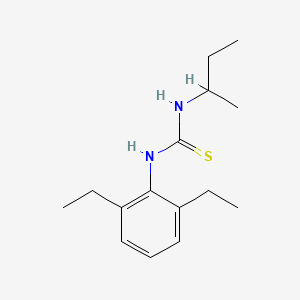
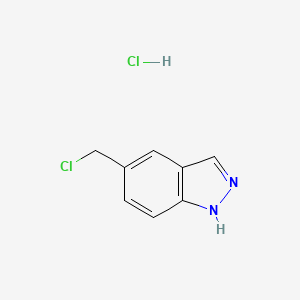
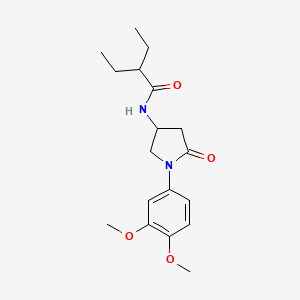
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2852652.png)
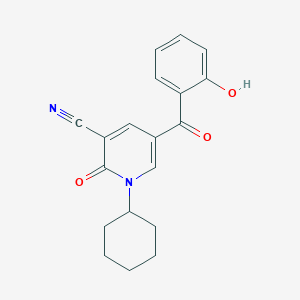
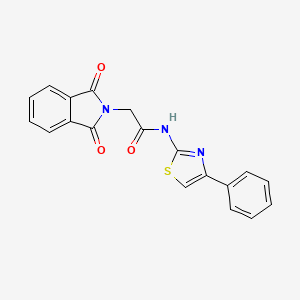
![N-butyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2852656.png)
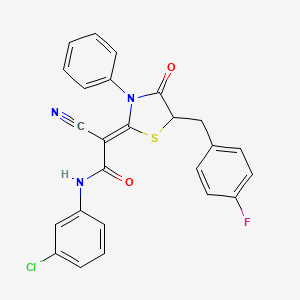
![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2852663.png)